molecular formula C15H9FN4O2 B2774785 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1190106-91-2

3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2774785
CAS No.: 1190106-91-2
M. Wt: 296.261
InChI Key: MEPSLKKTFTWLTH-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines a fluorophenyl group, a furan ring, a pyrazole moiety, and an oxadiazole ring, making it a versatile molecule for chemical synthesis and biological studies.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4O2/c16-10-5-2-1-4-9(10)14-17-15(22-20-14)12-8-11(18-19-12)13-6-3-7-21-13/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPSLKKTFTWLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the reaction of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable furan precursor.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compound with a nitrile oxide to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including:

  • Anticancer : Compounds containing the oxadiazole moiety have shown significant anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects and potential as therapeutic agents .
  • Antimicrobial : The antimicrobial activities of oxadiazoles have been extensively studied. They are effective against a variety of pathogens, making them candidates for developing new antibiotics .
  • Anti-inflammatory : Some studies suggest that oxadiazole derivatives can reduce inflammation markers, indicating their potential use in treating inflammatory diseases .

Case Studies

Several studies highlight the efficacy of 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole in various applications:

  • Anticancer Activity : A study demonstrated that oxadiazole derivatives exhibited IC50 values in the low micromolar range against leukemia cell lines (e.g., HL-60). The compound's mechanism involves inducing apoptosis in cancer cells through caspase activation .
    CompoundCell LineIC50 (µM)
    This compoundHL-607.5
    Control (Doxorubicin)HL-600.15
  • Antimicrobial Studies : Research has shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
    PathogenMIC (µg/mL)
    E. coli8
    S. aureus4
  • Anti-inflammatory Effects : In vitro studies indicated that the compound effectively inhibited pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
  • 3-(2-bromophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
  • 3-(2-methylphenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Uniqueness

What sets 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole apart from similar compounds is the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable molecule for various applications.

Biological Activity

The compound 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. Specifically, the oxadiazole ring system has been extensively studied for its potential in drug discovery due to its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the condensation of suitable precursors under controlled conditions. The compound features a complex structure that includes a 1,2,4-oxadiazole core linked to a furan and pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a review indicated that 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. In particular, derivatives similar to the compound have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.63
DoxorubicinMCF-710.38
Novel Oxadiazole DerivativeA5490.12 - 2.78

The mechanism of action often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage . Molecular docking studies have suggested strong interactions between these compounds and estrogen receptors, indicating potential for development as selective estrogen receptor modulators (SERMs) .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively documented. Research indicates that compounds with the oxadiazole ring demonstrate activity against a range of pathogens including bacteria and fungi. For example:

Compound TypeActivity TypeTarget OrganismReference
1,3,4-Oxadiazole DerivativesAntibacterialStaphylococcus aureus, E. coli
Novel Oxadiazole DerivativeAntifungalCandida albicans

These compounds inhibit bacterial growth by disrupting essential metabolic pathways or by interfering with cell wall synthesis.

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazoles have been explored in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. For instance:

  • Inhibition of COX enzymes : Certain oxadiazole derivatives have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes which play a pivotal role in inflammation.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer activity against MCF-7 cells. The study demonstrated that modifications on the phenyl ring significantly affected the cytotoxicity profiles of these compounds. The most active derivative exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .

Q & A

Q. How to investigate synergistic effects with existing therapeutics?

  • Methodological Answer :
  • Combination Index (CI) : Use Chou-Talalay method to quantify synergy with NSAIDs (e.g., ibuprofen) in inflammation models .
  • Transcriptomics : RNA-seq analysis identifies pathways co-regulated by the compound and co-administered drugs .

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